molecular formula C5H9BO4 B3187034 (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid CAS No. 1379462-82-4

(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid

Cat. No.: B3187034
CAS No.: 1379462-82-4
M. Wt: 143.94 g/mol
InChI Key: ZEFYTFQUBRZHRZ-ONEGZZNKSA-N
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Description

(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C5H9BO4. This compound is characterized by the presence of a boronic acid group attached to an ethoxy-substituted enone. It is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid typically involves the reaction of an appropriate boronic ester with an enone. One common method is the hydroboration of an enone followed by oxidation to yield the boronic acid. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a borate ester.

    Reduction: The enone moiety can be reduced to the corresponding alcohol.

    Substitution: The boronic acid can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Substitution: Halides or tosylates in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Borate esters.

    Reduction: Alcohols.

    Substitution: Various substituted boronic acids or esters.

Scientific Research Applications

(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid is widely used in scientific research due to its versatility:

    Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a building block in the synthesis of drug candidates and therapeutic agents.

    Industry: It is employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

    Vinylboronic acid: Contains a vinyl group instead of an enone.

    Allylboronic acid: Contains an allyl group, offering different reactivity.

Uniqueness

(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid is unique due to its ethoxy-substituted enone structure, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

[(E)-3-ethoxy-3-oxoprop-1-enyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BO4/c1-2-10-5(7)3-4-6(8)9/h3-4,8-9H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFYTFQUBRZHRZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC(=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C(=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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